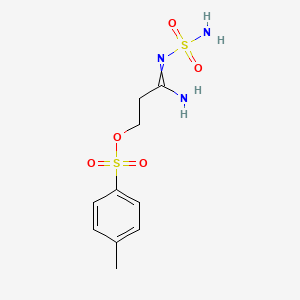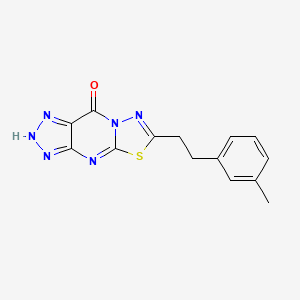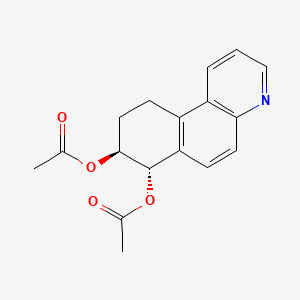
1-Hydroxy-2-iodopyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-2-iodopyridin-4(1H)-one is a heterocyclic organic compound containing iodine, hydroxyl, and pyridinone functional groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their unique reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-iodopyridin-4(1H)-one typically involves the iodination of a pyridinone precursor. A common method might include:
Starting Material: 1-Hydroxy-4(1H)-pyridinone
Reagent: Iodine or an iodine donor such as N-iodosuccinimide (NIS)
Solvent: Acetonitrile or another polar aprotic solvent
Conditions: Room temperature to moderate heating, often under inert atmosphere to prevent oxidation
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2-iodopyridin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Major Products
Substitution: Products with the iodine atom replaced by another functional group.
Oxidation: Products with the hydroxyl group converted to a carbonyl group.
Reduction: Products with the hydroxyl group reduced to a hydrogen atom.
Scientific Research Applications
1-Hydroxy-2-iodopyridin-4(1H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for 1-Hydroxy-2-iodopyridin-4(1H)-one would depend on its specific application. Generally, it might interact with biological targets through:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Could inhibit or activate specific biochemical pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2-chloropyridin-4(1H)-one
- 1-Hydroxy-2-bromopyridin-4(1H)-one
- 1-Hydroxy-2-fluoropyridin-4(1H)-one
Comparison
1-Hydroxy-2-iodopyridin-4(1H)-one is unique due to the presence of the iodine atom, which can impart different reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, which can affect the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
106690-36-2 |
|---|---|
Molecular Formula |
C5H4INO2 |
Molecular Weight |
237.00 g/mol |
IUPAC Name |
1-hydroxy-2-iodopyridin-4-one |
InChI |
InChI=1S/C5H4INO2/c6-5-3-4(8)1-2-7(5)9/h1-3,9H |
InChI Key |
JNTMBLLQGAJTDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=CC1=O)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Hydroxy(4-nitrophenyl)methyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14328650.png)
![N-[5-(1,2-dithiolan-3-yl)pentanoyl]alanine](/img/structure/B14328653.png)
![4-[4-(4-Ethylphenyl)-4-methylpent-2-en-1-yl]-1-fluoro-2-phenoxybenzene](/img/structure/B14328659.png)
![4-[4,5-Dihexadecoxy-2-(2-methylprop-2-enoyloxy)pentoxy]-4-oxobutanoate](/img/structure/B14328667.png)


![5,7-Bis[(benzyloxy)methoxy]-2-benzofuran-1(3H)-one](/img/structure/B14328682.png)

![N-(2-Hydroxyethyl)-2-(3-nitro-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B14328691.png)



![2-Hexylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14328713.png)
